tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 271.36 g/mol. It is classified as an ester, specifically a tert-butyl ester of a carboxylic acid, and it belongs to the broader category of piperidine derivatives. The compound is recognized for its potential applications in medicinal chemistry and organic synthesis.
The synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate typically involves several key steps:
Technical details regarding specific reaction conditions, yields, and times can vary based on the laboratory setup and specific protocols followed in synthetic organic chemistry.
The molecular structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate can be represented using various structural formulas:
CCOC(=O)CC1CCN(C(=O)OC(C)(C)C)CC1
This notation provides insight into the arrangement of atoms within the molecule, highlighting functional groups such as the ethoxy group, carbonyls, and the piperidine ring.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate can participate in various chemical reactions:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and selectivity in these transformations.
The mechanism of action for tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate primarily involves its reactivity due to functional groups present in its structure:
Data regarding kinetics and thermodynamics may be necessary for a comprehensive understanding of these processes.
The physical and chemical properties of tert-butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate are essential for its application:
Relevant data from safety data sheets indicate precautionary measures due to potential irritant properties when handling the compound.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-5-oxoazepane-1-carboxylate has several scientific applications:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: